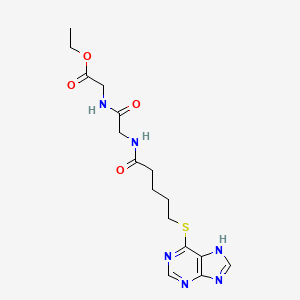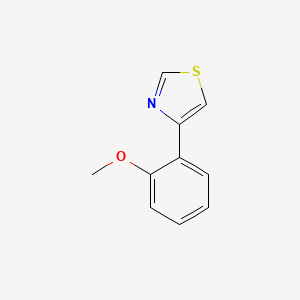
4-(2-Methoxyphenyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-1,3-thiazole is an organic compound characterized by a thiazole ring substituted with a 2-methoxyphenyl group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired product.
化学反应分析
Types of Reactions: 4-(2-Methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as halogens, nitrating agents; reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazoline derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学研究应用
4-(2-Methoxyphenyl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 4-(2-Methoxyphenyl)-1,3-thiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways.
相似化合物的比较
4-(2-Methoxyphenyl)piperazine: Shares the 2-methoxyphenyl group but differs in the core structure, leading to distinct biological activities.
5-(4-Methoxyphenyl)-1H-indole: Contains a similar methoxyphenyl group but has an indole core, resulting in different pharmacological properties.
5-(4-Methoxyphenyl)-1H-imidazole: Another compound with a methoxyphenyl group, but with an imidazole ring, showing unique inhibitory effects on specific enzymes.
Uniqueness: 4-(2-Methoxyphenyl)-1,3-thiazole stands out due to its thiazole ring, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
属性
分子式 |
C10H9NOS |
|---|---|
分子量 |
191.25 g/mol |
IUPAC 名称 |
4-(2-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H9NOS/c1-12-10-5-3-2-4-8(10)9-6-13-7-11-9/h2-7H,1H3 |
InChI 键 |
IOBSUAYXQWXKNF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine](/img/structure/B13990902.png)


![4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13990915.png)

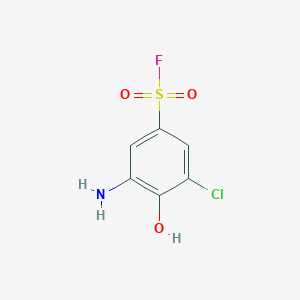


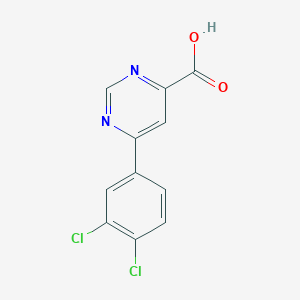
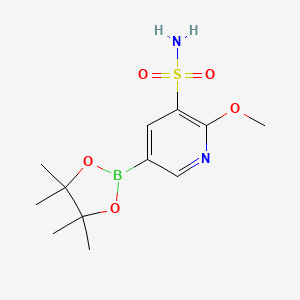
![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)

